molecular formula C5H10ClNO3 B12929102 Ethyl (2-chloroethoxy)carbamate CAS No. 35558-07-7

Ethyl (2-chloroethoxy)carbamate

Cat. No.: B12929102
CAS No.: 35558-07-7
M. Wt: 167.59 g/mol
InChI Key: OQRSQIKGGGGEJA-UHFFFAOYSA-N
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Description

Ethyl 2-chloroethoxycarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloroethoxycarbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields ethyl 2-chloroethoxycarbamate as the main product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere. This method allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration .

Industrial Production Methods

Industrial production of ethyl 2-chloroethoxycarbamate often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroethoxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve mild temperatures and the presence of a base.

    Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction. Common acids include hydrochloric acid, while bases such as sodium hydroxide can also be used.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired products. .

Major Products Formed

Scientific Research Applications

Ethyl 2-chloroethoxycarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-chloroethoxycarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-chloroethoxycarbamate can be compared with other similar compounds, such as:

Biological Activity

Ethyl (2-chloroethoxy)carbamate, a compound with the chemical formula C5H10ClNO3, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is a carbamate derivative characterized by the presence of a chloro group and an ethoxy moiety. Its unique structure enables it to interact with various biological targets, influencing metabolic pathways and exhibiting potential therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may act as an antimicrobial agent, inhibiting the growth of various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been noted, although further studies are needed to quantify its efficacy across different strains.
  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can affect biochemical pathways within cells. This inhibition may lead to alterations in cellular processes such as metabolism and signal transduction.
  • Potential Therapeutic Applications : Ongoing research aims to elucidate the compound's mechanisms of action and its potential use in drug development. Its ability to interact with certain receptors or enzymes could make it a candidate for therapeutic applications in various medical fields.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Interaction with Enzymes : The compound may act as either an inhibitor or activator of specific enzymes, altering their activity and subsequently affecting metabolic pathways. This dual role can be pivotal in therapeutic contexts where modulation of enzyme activity is desired.
  • Cellular Impact : By influencing enzyme activity, this compound can induce changes in cellular signaling pathways, potentially leading to effects such as apoptosis or altered cell proliferation rates.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with related compounds. The following table summarizes some comparable carbamates:

Compound NameStructureUnique Features
Ethyl carbamateC4H9NO2Lacks chloro group; simpler structure
2-(2-chloroethoxy)ethylamineC6H14ClNContains amine functional group; different reactivity
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamateC9H18ClNO3Larger tert-butyl group; more sterically hindered
N-Methyl carbamate derivativesVariedDifferent alkyl groups; varied biological activities

This comparison highlights the unique features of this compound, particularly its chloro group, which may enhance its biological activity compared to simpler structures.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Testing : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could effectively inhibit bacterial growth at relatively low concentrations.
  • Toxicological Assessments : Toxicological studies have been conducted to assess the safety profile of this compound. These studies suggest that while the compound shows promising biological activity, careful evaluation of its toxicity is necessary for potential therapeutic applications .
  • Mechanistic Insights : Research focusing on the mechanistic aspects revealed that this compound interacts with specific cellular targets, leading to modulation of signaling pathways involved in cell survival and proliferation.

Properties

CAS No.

35558-07-7

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

ethyl N-(2-chloroethoxy)carbamate

InChI

InChI=1S/C5H10ClNO3/c1-2-9-5(8)7-10-4-3-6/h2-4H2,1H3,(H,7,8)

InChI Key

OQRSQIKGGGGEJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCCCl

Origin of Product

United States

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